molecular formula C13H12N2 B065977 3-[(E)-2-Pyridin-2-ylvinyl]aniline CAS No. 176034-12-1

3-[(E)-2-Pyridin-2-ylvinyl]aniline

Cat. No.: B065977
CAS No.: 176034-12-1
M. Wt: 196.25 g/mol
InChI Key: WVPUKLNVCMBNMD-UHFFFAOYSA-N
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Description

3-[(E)-2-Pyridin-2-ylvinyl]aniline is an organic compound that features a pyridine ring attached to a vinyl group, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-Pyridin-2-ylvinyl]aniline typically involves the reaction of 2-bromopyridine with an appropriate vinyl aniline derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-Pyridin-2-ylvinyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the vinyl group.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Oxidized derivatives of the vinyl group.

    Reduction: Reduced derivatives with hydrogenated vinyl groups.

    Substitution: Nitro or sulfonyl derivatives of the aniline moiety.

Scientific Research Applications

3-[(E)-2-Pyridin-2-ylvinyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(E)-2-Pyridin-2-ylvinyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Aniline: A simpler aromatic amine with a phenyl group attached to an amino group.

    2-Pyridylvinylamine: A compound with a similar structure but lacking the aniline moiety.

    N-Phenylpyridin-2-amine: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness

3-[(E)-2-Pyridin-2-ylvinyl]aniline is unique due to the presence of both the pyridine and aniline moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs .

Properties

IUPAC Name

3-(2-pyridin-2-ylethenyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-10H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPUKLNVCMBNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407451
Record name 3-(2-pyridin-2-ylethenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176034-12-1
Record name 3-(2-pyridin-2-ylethenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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